ヘプタフルオロ酪酸無水物

概要

説明

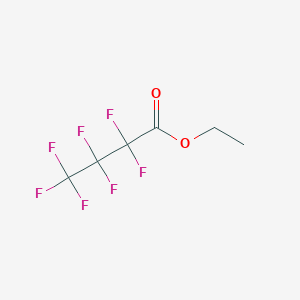

Heptafluorobutyric anhydride is a chemical compound with the formula C8F14O3This compound is a colorless liquid with a pungent odor and is primarily used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds .

科学的研究の応用

Heptafluorobutyric anhydride is widely used in scientific research for its ability to enhance the detectability and chromatographic behavior of various compounds. Some of its applications include:

作用機序

- Its role lies in facilitating the analysis of other compounds by forming volatile derivatives, especially in gas chromatography-mass spectrometry (GC-MS) .

Target of Action

Biochemical Pathways

生化学分析

Biochemical Properties

Heptafluorobutyric anhydride is used as a derivatizing agent in the analysis of the stereoisomer content of synthetic peptides . It is a GC derivatizing agent used to prepare volatile derivatives of amino acids and other biologically active compounds .

Cellular Effects

It has been used in the field of lithium metal batteries where it has shown to form a robust inorganic-rich solid electrolyte interphase (SEI) and enhance the separator wettability .

Molecular Mechanism

It is known to react with alcohols, amines, and phenols . In the context of lithium metal batteries, it forms a robust inorganic-rich solid electrolyte interphase (SEI) which helps in inhibiting lithium dendrite growth .

Temporal Effects in Laboratory Settings

It is known to be a strong acid and ion-pairing agent that is used in analytical chemistry .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of Heptafluorobutyric anhydride in animal models. Exposure to high levels of PFBA, a related compound, has been shown to result in thyroid and liver effects in laboratory animals .

Metabolic Pathways

It is known to be a synthetic chemical belonging to the per- and polyfluoroalkyl substances (PFAS) group .

Transport and Distribution

It is known to be miscible with halogenated solvents and immiscible with polar solvents .

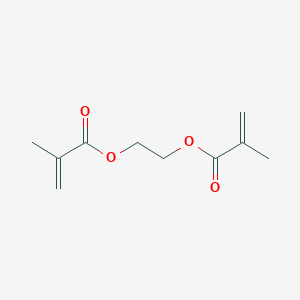

準備方法

Heptafluorobutyric anhydride can be synthesized through the reaction of heptafluorobutyric acid with acetic anhydride. The reaction typically occurs under anhydrous conditions and requires a catalyst such as sulfuric acid. The reaction proceeds as follows:

2C4F7COOH+(CH3CO)2O→(C4F7CO)2O+2CH3COOH

In industrial settings, heptafluorobutyric anhydride is produced through the fluorination of butyric anhydride using elemental fluorine or other fluorinating agents .

化学反応の分析

Heptafluorobutyric anhydride undergoes various chemical reactions, primarily acylation reactions. It reacts with alcohols, amines, and phenols to form stable, volatile derivatives. These reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the anhydride. Common reagents used in these reactions include pyridine or triethylamine as acid scavengers to neutralize the by-products .

The major products formed from these reactions are heptafluorobutyryl derivatives of the respective alcohols, amines, or phenols. For example:

R-OH+(C4F7CO)2O→R-O-CO-C4F7+C4F7COOH

類似化合物との比較

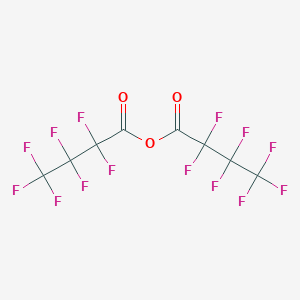

Heptafluorobutyric anhydride is similar to other perfluoroacyl anhydrides, such as trifluoroacetic anhydride and pentafluoropropionic anhydride. These compounds are also used as derivatization reagents in analytical chemistry. heptafluorobutyric anhydride is unique in its ability to form highly volatile derivatives, making it particularly useful for the analysis of compounds with low volatility .

Similar Compounds

- Trifluoroacetic anhydride (TFAA)

- Pentafluoropropionic anhydride (PFPA)

- Perfluorobutyric anhydride (HFBA)

Heptafluorobutyric anhydride stands out due to its higher fluorine content, which enhances the electron-capturing properties of the derivatives formed, leading to improved sensitivity in GC-MS analysis .

特性

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F14O3/c9-3(10,5(13,14)7(17,18)19)1(23)25-2(24)4(11,12)6(15,16)8(20,21)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFSXJKVKBQEHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OC(=O)C(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(C3F7C(O))2O, C8F14O3 | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861881 | |

| Record name | Perfluorobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-59-4 | |

| Record name | Heptafluorobutyric anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptafluorobutyric anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 2,2,3,3,4,4,4-heptafluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptafluorobutyric anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTAFLUOROBUTYRIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5L67KPX9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of heptafluorobutyric anhydride?

A1: Heptafluorobutyric anhydride has a molecular formula of C₈H₃F₇O₃ and a molecular weight of 284.07 g/mol.

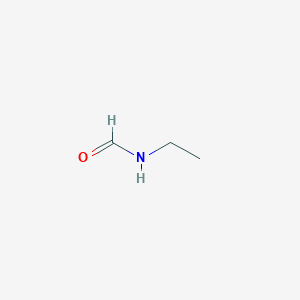

Q2: How does heptafluorobutyric anhydride react with primary amines?

A2: HFBA readily reacts with primary amines to form stable, volatile amides. This reaction is highly efficient and often proceeds quantitatively, making it ideal for derivatizing amines for GC-MS analysis. []

Q3: Why is heptafluorobutyric anhydride used in gas chromatography-mass spectrometry?

A3: HFBA derivatization enhances the volatility and thermal stability of various analytes, improving their chromatographic separation and detection sensitivity in GC-MS. This is particularly useful for analyzing polar, non-volatile, or thermally labile compounds like amphetamines, steroids, and amino acids. [, , , , , , ]

Q4: Can you provide examples of compounds analyzed using heptafluorobutyric anhydride derivatization in the research papers?

A4: The research highlights the use of HFBA derivatization for analyzing diverse compounds, including:

- Amphetamines and related designer drugs: Amphetamine, methamphetamine, 3,4-methylenedioxyamphetamine (MDA), 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxy-N-ethylamphetamine (MDEA) [, , , ]

- Anabolic steroids: 19-Norandrosterone, boldenone, 19-noretiocholanolone, 2-methylandrosterone, nandrolone, 1-methyleneandrosterone, 1-methylandrosterone, 4-dihydroboldenone, and mesterolone []

- Other drugs and metabolites: Atenolol, maprotiline, nofedone, nicotine, metoclopramide, zolpidem metabolites, thyroxine, labetalol metabolites [, , , , , , ]

- Biogenic amines: Histamine, tyramine, and other amines found in food samples []

- Amino acids: Various amino acids in cheese samples []

- Sialic acids: N-acetylneuraminic acid, N-glycolylneuraminic acid, and Kdn []

Q5: Are there alternative derivatizing agents to heptafluorobutyric anhydride for GC-MS analysis?

A5: Yes, alternative agents include trifluoroacetic anhydride, pentafluoropropionic anhydride, N-methyl-bis(trifluoroacetamide) (MBTFA), trimethylsilyl derivatives, and others. The choice depends on the analyte's properties and analytical goals. [, , , ]

Q6: What are the advantages of heptafluorobutyric anhydride over other derivatizing agents?

A6: Advantages include its high reactivity with primary amines, formation of stable derivatives, improved volatility of derivatives, and enhanced sensitivity in electron capture detection (ECD). [, , ]

Q7: How does the structure of heptafluorobutyric anhydride contribute to its derivatization properties?

A7: The anhydride group (–C(O)–O–C(O)–), with its highly electrophilic carbonyl carbons, facilitates rapid reactions with nucleophilic groups like amines. The seven fluorine atoms enhance volatility and provide characteristic fragments in mass spectrometry. [, , ]

Q8: What parameters are important for validating analytical methods using heptafluorobutyric anhydride derivatization?

A8: Key validation parameters include:

- Linearity: Demonstrating a linear relationship between analyte concentration and detector response over a specified range. [, , , ]

- Accuracy: Measuring the closeness of the determined value to the true value, often expressed as recovery percentage. [, , , ]

- Precision: Evaluating the reproducibility of results by measuring variations within and between analytical runs (repeatability and reproducibility). [, , , ]

- Limit of detection (LOD): Determining the lowest analyte concentration that can be reliably detected. [, , , , ]

- Limit of quantification (LOQ): Establishing the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. [, , , ]

Q9: What precautions are necessary for ensuring quality control when using heptafluorobutyric anhydride?

A9:

Q10: Are there applications of heptafluorobutyric anhydride beyond analytical chemistry?

A10: Yes, HFBA has been investigated for surface modification of materials. For example, it can be used to introduce reactive groups onto surfaces for subsequent functionalization. [] One study explored the use of HFBA for modifying polyethylenimine (PEI) to enhance its properties for gene delivery applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。